N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c21-16-18-14-7-13(4-5-15(14)25-16)26(22,23)19-11-8-17-20(9-11)10-12-3-1-2-6-24-12/h4-5,7-9,12,19H,1-3,6,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBPHKACUBRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Strategic Considerations
The synthesis of this compound necessitates three primary components:
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (benzoxazole sulfonamide core).
- 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine (pyrazole intermediate).
- Acetamide bridge formation between the two subunits.
Key challenges include ensuring regioselectivity during cyclization, minimizing side reactions during sulfonation, and achieving high yields in coupling steps.
Stepwise Synthesis of Key Intermediates
Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
This intermediate is synthesized via a two-step protocol:
Step 1: Sulfonation of 2-Aminophenol
2-Aminophenol undergoes sulfonation at the 5-position using chlorosulfonic acid in dichloromethane at 0–5°C. The reaction is quenched with ice-water to yield 5-sulfo-2-aminophenol as a crystalline solid.
Step 2: Cyclization to Benzoxazole
The sulfonated intermediate is treated with acetic anhydride under reflux to form 2-methyl-1,3-benzoxazole-5-sulfonic acid , followed by ammonolysis with concentrated aqueous ammonia at 80°C to yield the target 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | ClSO₃H, CH₂Cl₂, 0°C | 85% |
| 2 | (Ac)₂O, reflux; NH₃, 80°C | 78% |
Preparation of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
This pyrazole derivative is synthesized through alkylation and reduction:
Step 1: Alkylation of 4-Nitro-1H-pyrazole
4-Nitro-1H-pyrazole is reacted with oxan-2-ylmethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The mixture is stirred at 60°C for 12 hours to afford 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole .
Step 2: Reduction of Nitro Group
The nitro group is reduced using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol at room temperature, yielding the amine intermediate.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Catalyst Loading | 5% Pd/C |
| Reaction Time | 6 hours |
| Yield | 92% |
Coupling via Acetamide Bridge Formation
The final step involves coupling the benzoxazole sulfonamide with the pyrazole amine using 2-chloroacetyl chloride as the bridging agent:
Reaction Protocol
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (1 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
- Triethylamine (2.5 equiv) is added, followed by dropwise addition of 2-chloroacetyl chloride (1.2 equiv) at 0°C.
- After 1 hour, 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1 equiv) is introduced, and the mixture is stirred at 25°C for 24 hours.
Workup and Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white solid.
Mechanistic Insights and Critical Analysis
Cyclization Mechanism for Benzoxazole Formation
The cyclization of 5-sulfo-2-aminophenol involves nucleophilic attack by the amine on the adjacent carbonyl carbon, facilitated by acetic anhydride’s dehydrating properties. This forms the oxazole ring while eliminating water.
Alkylation Regioselectivity
The use of DMF as a polar aprotic solvent enhances the nucleophilicity of the pyrazole nitrogen, ensuring selective alkylation at the 1-position.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Parameter | Impact on Yield |
|---|---|
| Reaction Temperature (Coupling) | <20°C: Incomplete reaction; >30°C: Side products |
| Solvent Polarity | THF > DMF due to better solubility |
| Catalyst (Pd/C) | 5% loading optimal for reduction |
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Pyrazole Derivatives
Key Observations:
Core Heterocycles: The target compound’s benzoxazole-sulfonamide fusion distinguishes it from simpler benzene sulfonamides (e.g., 32039-48-8) or benzamide derivatives (e.g., 5712-95-8). This fused system may confer rigidity and influence binding specificity. Pyrazole substitution patterns vary significantly: the oxan-2-ylmethyl group in the target compound contrasts with the 3-chlorophenoxymethyl group in 1005629-66-2 , which could alter steric bulk and electronic properties.
Functional Groups :
- Sulfonamide groups are common across these compounds, suggesting shared synthetic routes (e.g., nucleophilic substitution or coupling reactions).
- The azo group in 32039-48-8 introduces photochemical activity, absent in the target compound.
Biological Relevance: Sulfonamide-pyrazole hybrids are prevalent in kinase inhibitors (e.g., COX-2 inhibitors like celecoxib). The target compound’s oxane group may improve pharmacokinetics compared to chlorophenoxy or azo derivatives. The benzamide in 5712-95-8 historically links to analgesic properties, whereas the sulfonamide in the target compound may favor enzyme inhibition.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability : The oxane group’s ether linkage may reduce oxidative metabolism compared to alkyl or aryl ethers in similar compounds.
- Solubility: The benzoxazole-sulfonamide fusion likely reduces aqueous solubility relative to non-fused sulfonamides, necessitating formulation adjustments.
Q & A
Q. What are the recommended synthetic routes for preparing N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide?
A modular approach is advised:
Pyrazole functionalization : Introduce the oxan-2-ylmethyl group via nucleophilic substitution or alkylation of 1H-pyrazol-4-amine derivatives. Optimize reaction conditions (e.g., DMF/KCO at 50–80°C) to minimize side products .
Sulfonamide coupling : React the functionalized pyrazole with 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride under anhydrous conditions. Monitor pH to avoid hydrolysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How can the compound’s structure be validated experimentally?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using H/C NMR to confirm pyrazole, oxane, and benzoxazole moieties. Look for characteristic shifts (e.g., pyrazole C4-H at δ 7.5–8.0 ppm) .
- X-ray crystallography : Use SHELXL for refinement. Optimize data collection (Mo-Kα radiation, λ = 0.71073 Å) and resolve hydrogen bonding networks (e.g., N–H···O interactions) to validate intramolecular geometry .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxan-2-ylmethyl pyrazole intermediate?
Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict anhydrous conditions to prevent decomposition .
- Catalyst screening : Test Pd(PPh) or CuI for cross-coupling reactions involving heterocycles. Monitor reaction progress via TLC .
- Temperature control : Higher temperatures (80–100°C) accelerate alkylation but risk oxane ring-opening. Use microwave-assisted synthesis for rapid, controlled heating .
Q. How to resolve contradictions between spectroscopic data and crystallographic models?
Case example: Discrepancies in sulfonamide bond angles from NMR vs. X-ray data.
- Step 1 : Re-examine NMR sample purity (HPLC-MS). Impurities can distort integration ratios .
- Step 2 : Analyze hydrogen bonding via graph set theory (e.g., Etter’s formalism). Intramolecular H-bonds may rigidify the structure, causing deviations from solution-state NMR conformers .
- Step 3 : Perform DFT calculations (B3LYP/6-31G**) to compare theoretical and experimental geometries .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the oxane ring (e.g., oxan-4-yl vs. oxan-2-yl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for regioselective aryl substitutions .
- Bioisosteric replacement : Replace the benzoxazole ring with thiadiazole or triazole cores. Compare IC values in enzymatic assays .
- Molecular docking : Use AutoDock Vina to predict interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Validate with isothermal titration calorimetry (ITC) .
Q. How to address poor solubility in biological assays?
- Co-solvent systems : Test DMSO/PBS (≤5% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance aqueous solubility. Monitor stability via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
